Acetic acid;5-bromopent-3-en-1-ol
Description
Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in food preservation, chemical synthesis, and industrial processes. It is characterized by its pungent odor, miscibility with water, and role as a weak acid (pKa ≈ 4.76) . 5-Bromopent-3-en-1-ol (C₅H₉BrO) is a brominated unsaturated alcohol with a reactive hydroxyl group and a bromine substituent on a pentenol backbone.
Properties
CAS No. |
144581-77-1 |
|---|---|
Molecular Formula |
C7H13BrO3 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
acetic acid;5-bromopent-3-en-1-ol |
InChI |
InChI=1S/C5H9BrO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h1-2,7H,3-5H2;1H3,(H,3,4) |
InChI Key |
XSALBODENOWLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CO)C=CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-bromopent-3-en-1-ol typically involves the bromination of pent-3-en-1-ol followed by esterification with acetic acid. The bromination reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully monitored to maintain the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-bromopent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated group to a hydroxyl group or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pentenol derivatives.
Scientific Research Applications
Synthesis of Complex Organic Molecules
5-Bromopent-3-en-1-ol is utilized as a key intermediate in the synthesis of various complex organic molecules. For instance, it has been employed in the stereoselective synthesis of biologically active compounds such as DL-histrionicotoxin and phenyl-ketone fatty acids. The reactivity of its double bond allows for further functionalization through various organic reactions, including nucleophilic additions and cycloadditions .
Pharmaceutical Applications
The combination of acetic acid and 5-bromopent-3-en-1-ol has shown potential in pharmaceutical applications. Acetic acid serves as a solvent or reagent in reactions that produce pharmacologically active compounds. For example, 5-bromopent-3-en-1-ol can be transformed into derivatives that exhibit anti-cancer properties or act as intermediates in the synthesis of steroid hormones .
Material Chemistry
In material chemistry, acetic acid is often used to modify surfaces or to create polymers. The presence of 5-bromopent-3-en-1-ol can enhance the properties of these materials by introducing specific functional groups that improve adhesion, flexibility, or thermal stability. This is particularly relevant in the development of coatings and adhesives .
Table 1: Comparison of Synthesis Methods for 5-Bromopent-3-en-1-ol
| Method | Reactants | Yield (%) | Conditions |
|---|---|---|---|
| Bromination | 4-Pentene-1-alcohol + PBr₃ | 50.2 | Heating at 150°C for 6 hours |
| Coupling Reaction | Acrolein + Acetic Acid | Varies | Varies (temperature dependent) |
| Direct Synthesis | 1,5-Dibromopentane + DMF | 76 | Heating at 140°C for 4 hours |
Case Study 1: Synthesis of Steroidal Compounds
A study demonstrated the use of acetic acid and 5-bromopent-3-en-1-ol in synthesizing steroidal compounds. The reaction involved the formation of an allylic bromide from the alcohol, followed by nucleophilic substitution to introduce various substituents. This approach yielded high selectivity for desired products while minimizing by-products .
Case Study 2: Development of Anti-Cancer Agents
Research has shown that derivatives of 5-bromopent-3-en-1-ol possess anti-cancer properties. In one study, compounds synthesized from this intermediate were tested against various cancer cell lines, revealing significant cytotoxic effects. Acetic acid was used to facilitate the reaction conditions necessary for producing these derivatives efficiently .
Mechanism of Action
The mechanism of action of acetic acid;5-bromopent-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The brominated group can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Acetic Acid vs. Formic Acid and Glacial Acetic Acid
Acetic acid is often compared to formic acid (HCOOH) and glacial acetic acid due to structural and functional similarities:
| Property | Acetic Acid | Formic Acid | Glacial Acetic Acid |
|---|---|---|---|
| Structure | CH₃COOH (2-carbon) | HCOOH (1-carbon) | CH₃COOH (≥99% purity) |
| pKa | 4.76 | 3.75 | 4.76 |
| Boiling Point (°C) | 118 | 100.8 | 118 |
| Applications | Food preservative, chemical synthesis | Textile dyeing, fuel cells | Industrial solvent, chemical synthesis |
| Reactivity | Moderate acidity, esterification | Stronger acidity, decarboxylation | High corrosivity, solvent |
Formic acid’s higher acidity (pKa 3.75) arises from its lack of electron-donating methyl groups, which destabilizes the conjugate base . Glacial acetic acid, being anhydrous, is preferred in reactions requiring water-free conditions, such as acetylation .
5-Bromopent-3-en-1-ol vs. Other Brominated Alcohols
Brominated alcohols like 5-bromopent-3-en-1-ol share reactivity patterns with other halogenated alcohols, such as 3-bromocyclopentanol or 4-bromobenzyl alcohol. Key differences include:
- Electrophilic Reactivity : The bromine atom in 5-bromopent-3-en-1-ol enhances electrophilic substitution reactions, similar to 2-(4-bromophenyl)acetic acid derivatives .
- Hydroxyl Group Activity : The allylic hydroxyl group in 5-bromopent-3-en-1-ol may undergo oxidation or elimination more readily than saturated bromo-alcohols due to conjugation with the double bond.
- Thermal Stability: Brominated alkenols like 5-bromopent-3-en-1-ol are less stable than their saturated analogs, as seen in studies on bromocyclopentene derivatives .
Combined Properties of Acetic Acid and 5-Bromopent-3-en-1-ol
In mixtures, acetic acid could protonate the hydroxyl group of 5-bromopent-3-en-1-ol, forming an ester or acetylation product under catalytic conditions. This interaction mirrors ethanol-acetic acid esterification to form ethyl acetate . However, the bromine substituent may sterically hinder such reactions compared to simpler alcohols.
Biochemical Implications
- Proteomic Responses : Acetic acid stress in bacteria downregulates oxidoreductases (e.g., NADH:flavin oxidoreductase) and upregulates chaperonins, as observed in Acetobacter pasteurianus . Similar stress responses might occur with brominated alcohols due to oxidative damage from bromine radicals.
- Metabolic Flux: Overexpression of pyrroloquinoline quinone-alcohol dehydrogenase (PQQ-ADH) in acetic acid bacteria enhances ethanol oxidation but reduces tricarboxylic acid cycle activity . Brominated compounds could further disrupt metabolic pathways by alkylating enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
